2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methyl-3,4-dihydro-2H-quinolin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-9-10(6-7-14)8-11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWQBUAAGQRYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2=CC=CC=C21)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Reduction Pathways
Alkylation of Tetrahydroquinoline Precursors
A common approach involves alkylating 1,2,3,4-tetrahydroquinoline intermediates with methylating agents. For instance, 3,4-dihydroquinolin-2(1H)-one derivatives undergo alkylation with chloroalkylamine salts (e.g., chloroethylamine hydrochloride) in dimethylformamide (DMF) using potassium carbonate as a base. This step introduces the methyl group at the nitrogen position. Subsequent reduction of the ketone moiety with catalysts like palladium on carbon or Raney nickel under hydrogen atmosphere yields the tetrahydroquinoline core.
Key Reaction Steps:
- Alkylation :
$$ \text{3,4-Dihydroquinolin-2(1H)-one} + \text{CH}3\text{Cl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-Methyl-3,4-dihydroquinolin-2(1H)-one} $$ - Reduction :
$$ \text{1-Methyl-3,4-dihydroquinolin-2(1H)-one} \xrightarrow{\text{Pd/C, H}_2} \text{1-Methyl-1,2,3,4-tetrahydroquinoline} $$
The final hydroxylation at the ethyl side chain is achieved via oxidation-reduction sequences or direct coupling with ethanolamine derivatives.
Borrowing Hydrogen Methodology
Manganese-Catalyzed Dehydrogenative Coupling
Recent advances utilize manganese catalysts for one-pot synthesis. In this method, 2-aminobenzyl alcohol reacts with secondary alcohols (e.g., 1-phenylethanol) under borrowing hydrogen conditions. The Mn(CO)₅Br catalyst facilitates dehydrogenation of the alcohol to a ketone, followed by condensation with the amine and subsequent hydrogenation to form the tetrahydroquinoline framework.
Optimized Conditions:
- Catalyst : Mn(CO)₅Br (2 mol%)
- Base : KH (1.5 eq) and KOH (0.3 eq)
- Solvent : Dimethoxyethane (DME)
- Temperature : 140°C
- Yield : Up to 96% for analogous structures
This method is advantageous for its atom economy and avoids pre-functionalized substrates. For 2-(1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol, substituting 1-phenylethanol with ethanol derivatives could introduce the ethanol side chain directly.
Stereoselective Synthesis
Chiral Resolution and Asymmetric Reduction
The (3R)-stereoisomer is accessible via chiral auxiliary-mediated alkylation. Optically pure alkylating agents, such as (S)-N-Boc-L-homoproline derivatives, enable enantioselective introduction of the methyl group. Subsequent reduction of intermediate amides with borane-THF complex preserves stereochemistry, yielding the desired (R)-configured product.
Example Protocol:
- Chiral Alkylation :
$$ \text{(S)-N-Boc-L-homoproline} + \text{3,4-Dihydroquinolin-2(1H)-one} \xrightarrow{\text{LiAlH}_4} \text{(R)-1-Methyl-1,2,3,4-tetrahydroquinoline} $$ - Hydroxylation :
$$ \text{(R)-1-Methyl-1,2,3,4-tetrahydroquinoline} \xrightarrow{\text{Thiophene-2-carbimidothioate}} \text{2-[(3R)-1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl]ethan-1-ol} $$
Comparative Analysis of Methods
Experimental Challenges and Solutions
Purification of Polar Intermediates
The hydroxyl group in the target compound increases polarity, complicating isolation. Flash column chromatography with mixed solvents (e.g., pentane/ethyl acetate 1:1) effectively resolves this.
Side Reactions in Borrowing Hydrogen
Competitive self-condensation of alcohols (e.g., 1-phenylethanol) can occur, producing undesired byproducts. Increasing catalyst loading to 5 mol% and using excess KH/KOH suppresses these side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of fully saturated quinoline derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol is a chemical compound belonging to the quinoline family, which is known for its diverse biological activities and potential applications in medicine, chemistry, and industry. This compound features a quinoline ring system with a hydroxyl group and an ethyl group attached, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex quinoline derivatives.
- Biology It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine It is investigated for its potential as a therapeutic agent in treating various diseases.
- Industry It is used in developing dyes, pigments, and other industrial chemicals.
Biological Activities
This compound (CAS No. 165607-27-2) is of interest in medicinal chemistry because of its potential biological activities.
Antimicrobial Properties
Tetrahydroquinoline derivatives exhibit antimicrobial activity. Modifications, such as a methyl group at the nitrogen position, can enhance their efficacy against Gram-positive and Gram-negative bacteria by inhibiting bacterial growth.
Neuroprotective Effects
Tetrahydroquinoline derivatives have been investigated for their neuroprotective properties. In vitro studies suggest they may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative damage.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
- Reduction The compound can be further reduced to form fully saturated derivatives using reducing agents like lithium aluminum hydride and sodium borohydride.
- Substitution The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions using reagents like thionyl chloride, phosphorus tribromide, and amines.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations :
- Substituent Effects: The target compound’s methyl and ethanol groups contrast with electron-withdrawing tosyl (1l) or aromatic indole () substituents. Methyl groups enhance lipophilicity, while polar ethanol improves solubility.
- Purity : Commercial analogs like ’s compound achieve >97% purity, suggesting robust synthetic protocols .
Biological Activity
2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol (CAS No. 165607-27-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: CHNO
- Molecular Weight: 191.27 g/mol
- Predicted Boiling Point: 334.7 ± 15.0 °C
- Density: 1.048 ± 0.06 g/cm³
- pKa: 15.03 ± 0.10 .
Antimicrobial Properties
Research has indicated that tetrahydroquinoline derivatives exhibit antimicrobial activity. A study focusing on various substituted tetrahydroquinolines demonstrated that certain modifications could enhance their efficacy against Gram-positive and Gram-negative bacteria. Specifically, compounds with a methyl group at the nitrogen position showed promising results in inhibiting bacterial growth .
Neuroprotective Effects
Tetrahydroquinoline derivatives have been investigated for their neuroprotective properties. In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism appears to involve the modulation of neurotransmitter levels and reduction of oxidative damage.
Analgesic Activity
Preliminary studies have also explored the analgesic effects of this compound. In animal models, this compound exhibited significant pain relief comparable to standard analgesics like ibuprofen . The proposed mechanism involves inhibition of cyclooxygenase enzymes (COX), leading to decreased prostaglandin synthesis.
Case Studies and Research Findings
-
Antimicrobial Mechanism:
- Disruption of bacterial cell membranes.
- Inhibition of essential enzymes involved in bacterial metabolism.
-
Neuroprotective Mechanism:
- Scavenging of reactive oxygen species (ROS).
- Modulation of neurotransmitter release (e.g., serotonin and dopamine).
-
Analgesic Mechanism:
- Inhibition of COX enzymes.
- Modulation of pain pathways in the central nervous system.
Q & A
Basic: What are the recommended synthetic routes for 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)ethan-1-ol?
Methodological Answer:
The synthesis typically involves reduction and alkylation steps. For example, a tetrahydroquinoline precursor can be reduced using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) to introduce the alcohol moiety . Subsequent methylation at the 1-position may require alkylating agents like methyl iodide under basic conditions. Reaction optimization (e.g., temperature control at -78°C for sensitive intermediates) is critical to avoid side products .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Use a combination of chromatography (HPLC or GC) and spectroscopic techniques :
- NMR spectroscopy (¹H and ¹³C) to confirm the methyl group at position 1 and the ethanol substituent at position 3 .
- Mass spectrometry (MS) for molecular weight verification (expected [M+H]<sup>+</sup> ~ 205 g/mol).
- IR spectroscopy to identify hydroxyl (-OH) and tertiary amine (-N-CH3) stretches .
- Elemental analysis for empirical formula validation .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in neuropharmacology?
Methodological Answer:
- Target modification: Synthesize analogs with variations in the methyl group (e.g., ethyl, isopropyl) or ethanol chain length. Compare binding affinity to receptors like serotonin or dopamine transporters .
- Pharmacological assays: Use radioligand binding assays (e.g., <sup>3</sup>H-labeled ligands) to quantify interactions with neural targets.
- Computational docking: Employ software like AutoDock Vina to predict binding modes to homology models of target proteins .
Advanced: What computational methods are suitable for predicting the compound’s 3D conformation and solvation effects?
Methodological Answer:
- Molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational flexibility in aqueous or lipid bilayer environments.
- Density functional theory (DFT) for optimizing ground-state geometry and calculating electrostatic potential surfaces .
- Solubility prediction: Use COSMO-RS to estimate logP and solubility in solvents like DMSO or water .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source analysis: Compare compound purity (e.g., HPLC assays ≥97% vs. lower grades) and stereochemical consistency (chiral HPLC if applicable) .
- Assay standardization: Replicate experiments under controlled conditions (e.g., cell line provenance, incubation time).
- Meta-analysis: Use statistical tools (e.g., PRISMA guidelines) to aggregate data and identify outliers .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate polar impurities .
- Recrystallization from ethanol or acetone to improve crystalline purity .
- Distillation under reduced pressure for volatile byproducts .
Advanced: How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated?
Methodological Answer:
- In vitro assays:
- Liver microsome incubation to measure CYP450-mediated degradation.
- Plasma stability tests (37°C, pH 7.4) over 24 hours .
- In silico tools: Use ADMET Predictor™ or SwissADME to estimate metabolic pathways and half-life .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Reagent scalability: Replace LiAlH4 (hazardous) with safer reducing agents (e.g., NaBH4/CeCl3) .
- Process optimization: Use flow chemistry to improve yield and reduce reaction time .
- Byproduct management: Implement inline IR monitoring to track intermediate formation .
Advanced: How to design enantioselective synthesis for chiral variants of this compound?
Methodological Answer:
- Chiral catalysts: Use Sharpless asymmetric dihydroxylation or Noyori hydrogenation .
- Chiral HPLC with amylose-based columns to resolve enantiomers .
- Circular dichroism (CD) to confirm absolute configuration .
Advanced: What strategies mitigate oxidative degradation during storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
